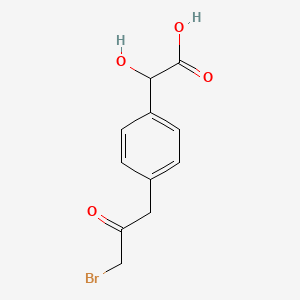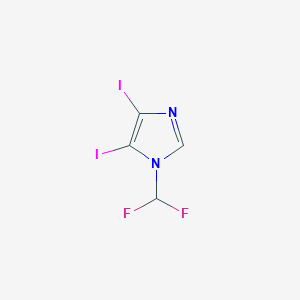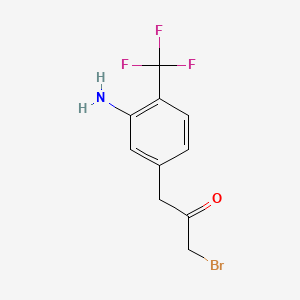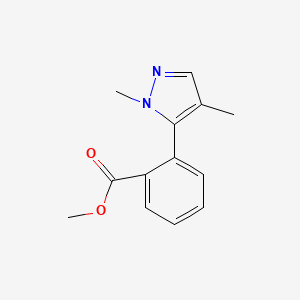
Methyl 2-(1,4-dimethyl-1H-pyrazol-5-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(1,4-dimethyl-1H-pyrazol-5-yl)benzoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by a pyrazole ring substituted with methyl groups at positions 1 and 4, and a benzoate ester group at position 2. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1,4-dimethyl-1H-pyrazol-5-yl)benzoate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(1,4-dimethyl-1H-pyrazol-5-yl)benzoic acid with methanol in the presence of a dehydrating agent such as sulfuric acid or thionyl chloride. The reaction is carried out under reflux conditions to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as solvent-free reactions and the use of environmentally benign catalysts, may be employed to minimize the environmental impact.
化学反応の分析
Types of Reactions
Methyl 2-(1,4-dimethyl-1H-pyrazol-5-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The methyl groups on the pyrazole ring can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the pyrazole ring, particularly at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and acyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
科学的研究の応用
Methyl 2-(1,4-dimethyl-1H-pyrazol-5-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new drugs.
Industry: Used in the development of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of methyl 2-(1,4-dimethyl-1H-pyrazol-5-yl)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
- Methyl 2-(1,3-dimethyl-1H-pyrazol-5-yl)benzoate
- Methyl 2-(1,4-dimethyl-1H-pyrazol-3-yl)benzoate
- Methyl 2-(1,4-dimethyl-1H-pyrazol-5-yl)benzoate
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the benzoate ester group also adds to its distinct properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C13H14N2O2 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC名 |
methyl 2-(2,4-dimethylpyrazol-3-yl)benzoate |
InChI |
InChI=1S/C13H14N2O2/c1-9-8-14-15(2)12(9)10-6-4-5-7-11(10)13(16)17-3/h4-8H,1-3H3 |
InChIキー |
FXAMJLIKOIHMHL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(N=C1)C)C2=CC=CC=C2C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


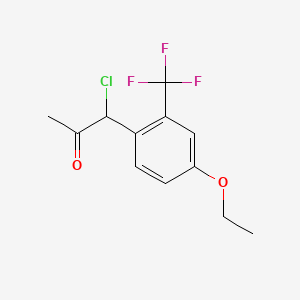
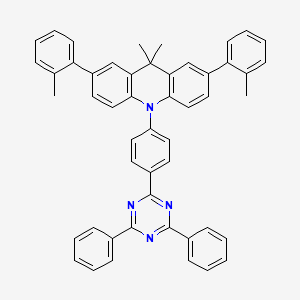
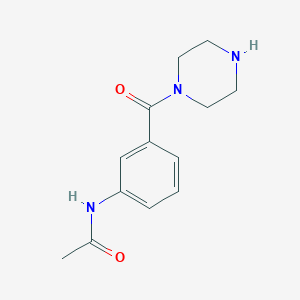
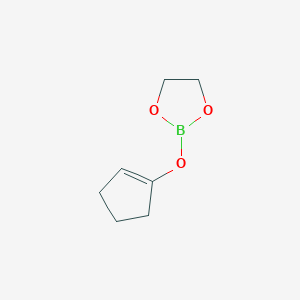
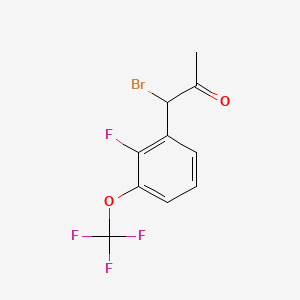
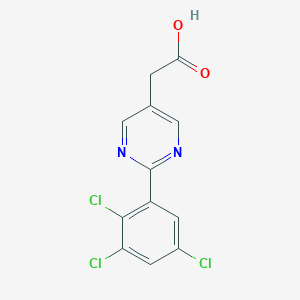
![tert-butyl N-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]prop-2-ynoxy]ethyl]carbamate](/img/structure/B14054024.png)
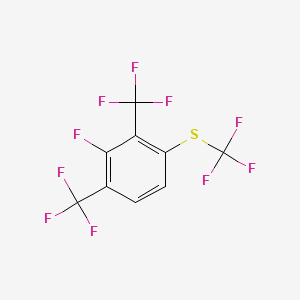
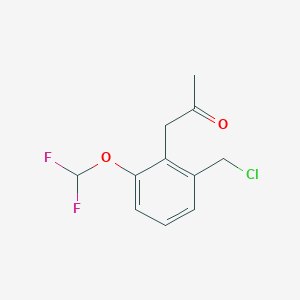
![3-bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B14054045.png)
